1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide
Description
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a pyrrolidine-based sulfonamide derivative characterized by a 4-bromophenylsulfonyl group at the 1-position of the pyrrolidine ring and a 3-chlorophenylcarboxamide substituent at the 2-position.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3-chlorophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O3S/c18-12-6-8-15(9-7-12)25(23,24)21-10-2-5-16(21)17(22)20-14-4-1-3-13(19)11-14/h1,3-4,6-9,11,16H,2,5,10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINZBXUZNSLZQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the carboxamide group.
Aromatic Substitution: The final step involves the coupling of the sulfonylated pyrrolidine with 3-chloroaniline under appropriate conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the aromatic rings, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Scientific Research Applications
1-[(4-Bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and aromatic rings facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Electronic and Steric Effects
- Bromine vs. However, bromine’s larger atomic radius may reduce solubility compared to chlorine .
- Fluorine Substitution : The 4-fluorophenyl analog benefits from fluorine’s high electronegativity and metabolic stability, which could improve membrane permeability and resistance to oxidative degradation compared to the 3-chlorophenyl variant.
Stereochemical Considerations
The racemic 1-(4-bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide highlights the importance of stereochemistry; enantiomers may exhibit divergent biological activities. The target compound’s stereochemical configuration (if resolved) would be critical for optimizing therapeutic efficacy.
Conformational Flexibility
The thiazolidinone derivative introduces a rigid 4-oxo-thiazolidinone ring, contrasting with the pyrrolidine ring’s flexibility. This rigidity may enhance target selectivity but reduce adaptability in binding diverse receptors.
Biological Activity
1-[(4-bromophenyl)sulfonyl]-N-(3-chlorophenyl)-2-pyrrolidinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : CHBrClNOS
- Molecular Weight : 416.63 g/mol
- CAS Number : 1429309-33-0
- PubChem CID : 86280246
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study evaluated several synthesized compounds for their antibacterial properties against Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition .
Table 1: Antibacterial Activity of Similar Compounds
| Compound ID | Bacterial Strain | Activity Level |
|---|---|---|
| Compound 1 | Salmonella typhi | Moderate |
| Compound 2 | Bacillus subtilis | Strong |
| Compound 3 | Escherichia coli | Weak |
| Compound 4 | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Moderate | 15.0 |
| Urease | Strong | 5.0 |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed using RAW264.7 macrophages in vitro. The compound inhibited LPS-induced nitric oxide (NO) secretion significantly at a concentration of 6.0 µM without exhibiting significant cytotoxicity .
Case Study: Inhibition of NO Secretion
In a study involving RAW264.7 cells:
- Treatment : Cells were pretreated with the compound followed by LPS exposure.
- Outcome : Significant reduction in NO levels was observed, indicating anti-inflammatory potential.
Antitumor Activity
The compound's antitumor properties have been explored in various studies, revealing promising results against different cancer cell lines. The incorporation of electron-withdrawing groups has been shown to enhance its anticancer efficacy .
Table 3: Antitumor Activity Against Cell Lines
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| A431 (Carcinoma) | 10.0 | Moderate |
| HT-29 (Colon) | 5.0 | Strong |
| TK-10 (Kidney) | 8.0 | Moderate |
The biological activities of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in inflammation and cancer progression. Molecular docking studies have provided insights into the binding interactions with amino acids in target proteins, elucidating the pharmacological effectiveness of the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
